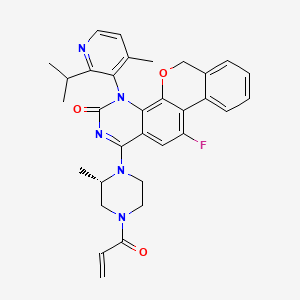

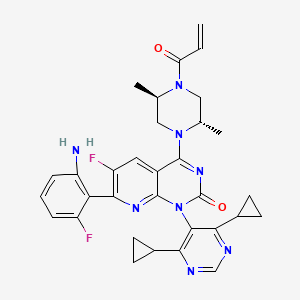

KRAS G12C inhibitor 23

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

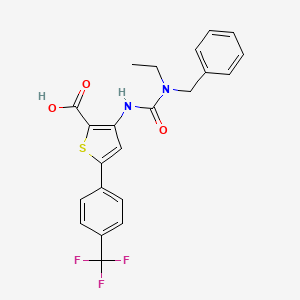

L’inhibiteur de KRAS G12C 23 est un composé de petite molécule conçu pour cibler la mutation KRAS G12C, un moteur oncogène courant dans divers cancers, en particulier le cancer du poumon non à petites cellules (CPNPC) et le cancer colorectal. Cette mutation entraîne la substitution de la glycine par la cystéine en position 12 de la protéine KRAS, conduisant à une activation continue des voies de signalisation en aval qui favorisent la prolifération et la survie des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

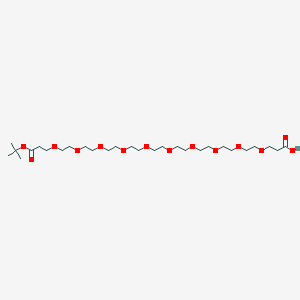

La synthèse de l’inhibiteur de KRAS G12C 23 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et la réaction de couplage finale. La voie de synthèse peut commencer par des matières premières disponibles dans le commerce, qui subissent une série de réactions telles que la substitution nucléophile, l’oxydation et la cyclisation. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l’inhibiteur de KRAS G12C 23 implique le passage de la synthèse en laboratoire à une échelle plus grande tout en maintenant la qualité et la constance du produit. Ce processus comprend l’optimisation des conditions de réaction, des techniques de purification et des mesures de contrôle qualité pour garantir que le produit final répond aux normes réglementaires. Des techniques telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse sont couramment utilisées pour le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de KRAS G12C 23 subit diverses réactions chimiques, notamment :

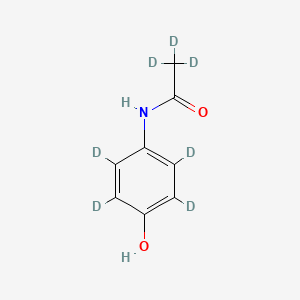

Liaison covalente : Le composé se lie de manière covalente au résidu cystéine en position 12 de la protéine KRAS, la piégeant dans un état inactif lié au GDP

Oxydation et réduction : Ces réactions peuvent se produire pendant la synthèse et le métabolisme du composé

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles tels que les amines ou les thiols.

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés

Principaux produits formés

Le principal produit formé par la réaction de l’inhibiteur de KRAS G12C 23 avec la protéine KRAS G12C est la protéine KRAS modifiée de manière covalente, qui est bloquée dans un état inactif, empêchant la signalisation en aval et la prolifération des cellules cancéreuses .

Applications de la recherche scientifique

L’inhibiteur de KRAS G12C 23 a plusieurs applications en recherche scientifique, notamment :

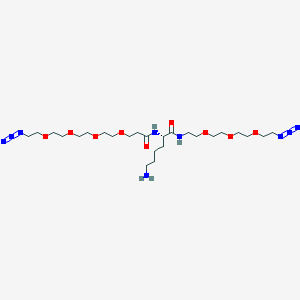

Recherche sur le cancer : Il est utilisé pour étudier le rôle de la mutation KRAS G12C dans la progression du cancer et pour développer des thérapies ciblées pour les cancers présentant cette mutation

Développement de médicaments : Le composé sert de molécule de tête pour développer de nouveaux inhibiteurs ayant une efficacité améliorée et une résistance réduite

Études biologiques : Les chercheurs utilisent l’inhibiteur pour étudier les mécanismes moléculaires de la signalisation KRAS et son impact sur les fonctions cellulaires

Applications De Recherche Scientifique

KRAS G12C inhibitor 23 has several scientific research applications, including:

Cancer Research: It is used to study the role of KRAS G12C mutation in cancer progression and to develop targeted therapies for cancers harboring this mutation

Drug Development: The compound serves as a lead molecule for developing new inhibitors with improved efficacy and reduced resistance

Biological Studies: Researchers use the inhibitor to investigate the molecular mechanisms of KRAS signaling and its impact on cellular functions

Mécanisme D'action

L’inhibiteur de KRAS G12C 23 exerce ses effets en se liant de manière covalente au résidu cystéine en position 12 de la protéine KRAS. Cette liaison verrouille la protéine dans un état inactif lié au GDP, l’empêchant d’activer les voies de signalisation en aval telles que les voies RAF-MEK-ERK et PI3K-AKT. En inhibant ces voies, le composé réduit efficacement la prolifération et la survie des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

L’inhibiteur de KRAS G12C 23 est comparé à d’autres composés similaires tels que le sotorasib et l’adagrasib. Bien que tous ces inhibiteurs ciblent la mutation KRAS G12C, l’inhibiteur de KRAS G12C 23 peut présenter des propriétés uniques telles qu’une affinité de liaison améliorée, une sélectivité et une résistance réduite . Des composés similaires comprennent :

Sotorasib : Un inhibiteur covalent qui cible la mutation KRAS G12C et a montré son efficacité lors d’essais cliniques

Adagrasib : Un autre inhibiteur covalent ayant un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes

L’inhibiteur de KRAS G12C 23 se démarque par son potentiel d’efficacité améliorée et de résistance réduite par rapport aux autres inhibiteurs .

Propriétés

Formule moléculaire |

C32H32FN5O3 |

|---|---|

Poids moléculaire |

553.6 g/mol |

Nom IUPAC |

11-fluoro-4-(4-methyl-2-propan-2-ylpyridin-3-yl)-1-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-6H-isochromeno[4,3-h]quinazolin-3-one |

InChI |

InChI=1S/C32H32FN5O3/c1-6-25(39)36-13-14-37(20(5)16-36)31-23-15-24(33)26-22-10-8-7-9-21(22)17-41-30(26)29(23)38(32(40)35-31)28-19(4)11-12-34-27(28)18(2)3/h6-12,15,18,20H,1,13-14,16-17H2,2-5H3/t20-/m0/s1 |

Clé InChI |

UWIDMHGDYVIUOQ-FQEVSTJZSA-N |

SMILES isomérique |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

SMILES canonique |

CC1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)